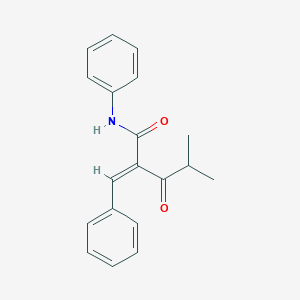
5-méthyl-1,3,4-oxadiazole-2-carboxylate de potassium
Vue d'ensemble
Description
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C4H3KN2O3. It is a white to almost white powder or crystal that is used in various scientific and industrial applications. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms .
Applications De Recherche Scientifique
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly HIV-integrase inhibitors.
Analyse Biochimique
Biochemical Properties
Oxadiazole derivatives, to which this compound belongs, are known to exhibit a broad spectrum of biological activities . They have been studied for their potential interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives have been reported to be involved in various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through a two-step process:
Formation of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid chloride: This is achieved by reacting 5-methyl-1,3,4-oxadiazole with oxalyl chloride.
Formation of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: The acid chloride is then reacted with potassium hydroxide to yield the desired potassium salt.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere and at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Mécanisme D'action
The mechanism of action of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate in the synthesis of HIV-integrase inhibitors, it interacts with the integrase enzyme, preventing the integration of viral DNA into the host genome .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 5-methyl-1,2,4-oxadiazole-2-carboxylate
- Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
- Potassium 5-methyl-1,3,4-triazole-2-carboxylate
Uniqueness
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific structure and the presence of both oxygen and nitrogen atoms in the oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
888504-28-7 |
|---|---|
Formule moléculaire |
C4H4KN2O3 |
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8); |
Clé InChI |
PYKIGFHZXPMVQL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)C(=O)[O-].[K+] |
SMILES canonique |
CC1=NN=C(O1)C(=O)O.[K] |
| 888504-28-7 | |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
Oxadiazole Potassim Salt |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)






![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)


